Cas no 73430-00-9 (Anti-Kentsin trifluoroacetate salt H-Thr-Arg-Lys-Arg-OH trifluoroacetate salt)

Anti-Kentsin trifluoroacetate salt (H-Thr-Arg-Lys-Arg-OH trifluoroacetate salt) is a synthetic peptide derivative with a sequence comprising threonine, arginine, and lysine residues. The trifluoroacetate salt form enhances solubility and stability, making it suitable for biochemical and pharmacological research applications. Its structure suggests potential interactions with biological targets, particularly in studies involving peptide-receptor binding or enzyme inhibition. The purity and defined composition of this compound ensure reproducibility in experimental settings. As a modified peptide, it may serve as a reference standard or intermediate in peptide synthesis. Proper handling and storage under controlled conditions are recommended to maintain integrity. Further characterization may be required for specific applications.
Anti-Kentsin trifluoroacetate salt H-Thr-Arg-Lys-Arg-OH trifluoroacetate salt structure
73430-00-9 structure
Product Name:Anti-Kentsin trifluoroacetate salt H-Thr-Arg-Lys-Arg-OH trifluoroacetate salt
CAS No:73430-00-9
MF:C24H46F3N11O8
MW:673.686154842377
CID:552287
PubChem ID:145707483
Update Time:2025-05-25

Anti-Kentsin trifluoroacetate salt H-Thr-Arg-Lys-Arg-OH trifluoroacetate salt Chemical and Physical Properties

Names and Identifiers

    • L-Arginine,N2-[N2-(N2-L-threonyl-L-arginyl)-L-lysyl]- (9CI)
    • Anti-Kentsin
    • THR-ARG-LYS-ARG
    • Antikentsin
    • H-Thr-Arg-Lys-Arg-OH
    • 73430-00-9
    • Anti-Kentsin Trifluoroacetate
    • (2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid
    • Anti-Kentsin trifluoroacetate salt H-Thr-Arg-Lys-Arg-OH trifluoroacetate salt
    • Inchi: 1S/C22H45N11O6.C2HF3O2/c1-12(34)16(24)19(37)32-14(7-4-10-29-21(25)26)17(35)31-13(6-2-3-9-23)18(36)33-15(20(38)39)8-5-11-30-22(27)28;3-2(4,5)1(6)7/h12-16,34H,2-11,23-24H2,1H3,(H,31,35)(H,32,37)(H,33,36)(H,38,39)(H4,25,26,29)(H4,27,28,30);(H,6,7)/t12-,13+,14+,15+,16+;/m1./s1
    • InChI Key: PUCVFFIKMUADKZ-GYFKHDNESA-N
    • SMILES: FC(C(=O)O)(F)F.O=C([C@H](CCC/N=C(\N)/N)NC([C@H]([C@@H](C)O)N)=O)N[C@H](C(N[C@H](C(=O)O)CCC/N=C(\N)/N)=O)CCCCN

Computed Properties

  • Exact Mass: 673.34829195g/mol
  • Monoisotopic Mass: 673.34829195g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 930
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 363Ų

Anti-Kentsin trifluoroacetate salt H-Thr-Arg-Lys-Arg-OH trifluoroacetate salt Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A017234-2.5mg
Anti-Kentsin trifluoroacetate salt H-Thr-Arg-Lys-Arg-OH trifluoroacetate salt
73430-00-9
2.5mg
$ 455.00 2022-06-08
TRC
A017234-5mg
Anti-Kentsin trifluoroacetate salt H-Thr-Arg-Lys-Arg-OH trifluoroacetate salt
73430-00-9
5mg
$ 905.00 2022-06-08
TRC
A017234-10mg
Anti-Kentsin trifluoroacetate salt H-Thr-Arg-Lys-Arg-OH trifluoroacetate salt
73430-00-9
10mg
$ 1445.00 2022-06-08
A2B Chem LLC
AX45703-1mg
Anti-Kentsin trifluoroacetate salt H-Thr-Arg-Lys-Arg-OH trifluoroacetate salt
73430-00-9 > 95%
1mg
$318.00 2024-04-19
A2B Chem LLC
AX45703-5mg
Anti-Kentsin trifluoroacetate salt H-Thr-Arg-Lys-Arg-OH trifluoroacetate salt
73430-00-9 > 95%
5mg
$495.00 2024-04-19
A2B Chem LLC
AX45703-10mg
Anti-Kentsin trifluoroacetate salt H-Thr-Arg-Lys-Arg-OH trifluoroacetate salt
73430-00-9 > 95%
10mg
$642.00 2024-04-19

Anti-Kentsin trifluoroacetate salt H-Thr-Arg-Lys-Arg-OH trifluoroacetate salt Related Literature

Additional information on Anti-Kentsin trifluoroacetate salt H-Thr-Arg-Lys-Arg-OH trifluoroacetate salt

Anti-Kentsin Trifluoroacetate Salt: A Comprehensive Overview

The compound with CAS No. 73430-00-9, known as Anti-Kentsin trifluoroacetate salt H-Thr-Arg-Lys-Arg-OH trifluoroacetate salt, is a highly specialized chemical entity that has garnered significant attention in the fields of biochemistry and pharmacology. This compound is a trifluoroacetate salt derivative of the peptide sequence H-Thr-Arg-Lys-Arg-OH, which exhibits unique biological properties and potential therapeutic applications. Recent advancements in peptide chemistry and drug delivery systems have further highlighted its significance in modern research.

Anti-Kentsin itself is a naturally occurring peptide that plays a critical role in cellular processes, particularly in the regulation of protein trafficking and membrane dynamics. The addition of the trifluoroacetate salt group to this peptide enhances its stability and solubility, making it more amenable for use in experimental and clinical settings. Researchers have recently explored the use of Anti-Kentsin trifluoroacetate salt in various biological assays, demonstrating its potential as a tool for studying intracellular transport mechanisms.

The structural integrity of H-Thr-Arg-Lys-Arg-OH is crucial for its biological activity. The presence of arginine residues within the peptide sequence contributes to its ability to interact with negatively charged phospholipids, a property that is essential for its function in cellular membranes. Recent studies have utilized advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and X-ray crystallography, to elucidate the three-dimensional structure of this compound. These findings have provided deeper insights into its molecular interactions and functional dynamics.

In terms of applications, Anti-Kentsin trifluoroacetate salt has shown promise in the development of novel therapeutic agents targeting membrane-associated diseases. For instance, researchers have investigated its potential as an inhibitor of certain membrane trafficking pathways, which could be relevant for treating conditions such as cancer and neurodegenerative disorders. Additionally, its high solubility and stability make it an ideal candidate for formulation into drug delivery systems, including liposomal encapsulation and nanoparticle-based carriers.

Recent breakthroughs in peptide synthesis techniques have further enhanced the production efficiency of Anti-Kentsin trifluoroacetate salt. The use of solid-phase peptide synthesis (SPPS) combined with high-throughput screening methods has enabled researchers to optimize the synthesis process, ensuring higher yields and purities. These advancements have significantly contributed to the scalability of this compound for large-scale preclinical studies.

Moreover, the integration of computational modeling tools has provided valuable insights into the pharmacokinetic and pharmacodynamic properties of Anti-Kentsin trifluoroacetate salt. Molecular docking studies have revealed potential binding sites on target proteins, while pharmacokinetic modeling has predicted favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These computational approaches have greatly accelerated the drug discovery process and provided a strong foundation for future clinical trials.

In conclusion, Anti-Kentsin trifluoroacetate salt H-Thr-Arg-Lys-Arg-OH trifluoroacetate salt (CAS No. 73430-00-9) represents a cutting-edge chemical entity with immense potential in both basic research and therapeutic development. Its unique properties, combined with recent advancements in synthetic chemistry and computational modeling, position it as a key player in the ongoing quest for innovative medical solutions.

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